PLP (139-151) (trifluoroacetate salt) is a synthetic peptide derived from the myelin proteolipid protein, specifically from amino acid residues 139 to 151. The sequence of this peptide is HSLGKWLGHPDKF, and it plays a crucial role in the study of autoimmune diseases, particularly multiple sclerosis. This peptide is known for its ability to induce experimental autoimmune encephalomyelitis (EAE) in laboratory mice, serving as a model for human multiple sclerosis research. The trifluoroacetate salt form is commonly utilized in various experimental settings due to its stability and solubility properties.
PLP (139-151) is classified under peptides and is primarily sourced synthetically. It is often used in immunological studies to investigate T cell responses and the mechanisms underlying autoimmune conditions. The peptide has been identified as an encephalitogenic determinant, meaning it can trigger an immune response leading to neurological damage similar to that observed in multiple sclerosis.
The synthesis of PLP (139-151) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides with high purity and yield. The process includes:
The molecular weight of PLP (139-151) is approximately 1521.72 g/mol, with a molecular formula of C72H104N20O17 when considering its trifluoroacetate salt form. The purity of synthesized peptides typically exceeds 95%, ensuring reliable experimental results.
The three-dimensional structure of PLP (139-151) has implications for its biological activity. The specific arrangement of amino acids contributes to its ability to bind to major histocompatibility complex molecules, facilitating T cell activation.
PLP (139-151) participates in several key reactions within the immune system:
The peptide's reactivity can be influenced by its trifluoroacetate salt form, which may affect its solubility and interaction with biological membranes.
The mechanism by which PLP (139-151) induces EAE involves several steps:
Studies have shown that immunization with PLP (139-151) can induce severe EAE in SJL/J mice, with symptoms appearing within days post-immunization.
PLP (139-151) is typically provided in a lyophilized powder form, which should be stored at -20 °C or lower for stability.
The trifluoroacetate salt form enhances solubility in aqueous solutions but may introduce variability in biological assays due to its potential effects on cell viability at certain concentrations.
PLP (139-151) has significant applications in scientific research:
The induction of relapsing-remitting experimental autoimmune encephalomyelitis (RR-EAE) using the peptide fragment PLP (139-151) (trifluoroacetate salt) follows a standardized protocol. Female SJL/J mice (aged 5–8 weeks) receive a subcutaneous injection of 100 μg PLP (139-151) emulsified in complete Freund adjuvant containing 4 mg/ml heat-killed Mycobacterium tuberculosis H37Ra. This emulsion is prepared by mixing equal volumes of peptide solution (2 mg/ml in phosphate-buffered saline) and adjuvant, followed by homogenization via repeated passage through an 18-gauge needle or sonication. Pertussis toxin (400 ng) is administered intraperitoneally on the day of immunization and 48 hours post-immunization to enhance blood-brain barrier permeability and ensure consistent disease induction [1] [3].
Clinical disease manifests 12–28 days post-immunization and is monitored using a standardized neurological scoring system (Table 1). The relapsing-remitting course features acute paralytic episodes followed by partial or complete recovery, mimicking the clinical pattern observed in human relapsing-remitting multiple sclerosis. Disease severity correlates with histopathological features including CNS inflammation, demyelination, and axonal damage [1] [3] [4].
Table 1: Clinical Scoring System for Experimental Autoimmune Encephalomyelitis Assessment
Score | Clinical Signs |
---|---|
0 | Normal mouse; no overt signs of disease |
1 | Limp tail OR hind limb weakness |
2 | Limp tail AND hind limb weakness |
3 | Partial hind limb paralysis |
4 | Complete hind limb paralysis |
5 | Moribund state or death |
The SJL/J (H-2ᵒ) mouse strain exhibits unique immunological responsiveness to PLP (139-151) due to major histocompatibility complex class II (I-Aᵒ) restrictions. The I-Aᵒ molecule efficiently presents this immunodominant epitope to CD4⁺ T lymphocytes, triggering T helper 1 and T helper 17 cell differentiation. Notably, the thymic expression pattern of proteolipid protein isoforms influences susceptibility: While the full-length PLP isoform contains the encephalitogenic 139-151 sequence, the alternatively spliced DM-20 isoform expressed in the thymus lacks this epitope. This absence limits central tolerance mechanisms, allowing autoreactive T cells to populate peripheral lymphoid organs [1] [4].
Epitope spreading is a hallmark of the chronic-relapsing disease course in this model. During initial disease episodes, T cell responses target primarily PLP (139-151). Subsequent relapses involve activation of T cells recognizing secondary epitopes (e.g., PLP 178-191), demonstrating intramolecular and intermolecular epitope spreading. This phenomenon mirrors the antigenic spreading observed in human multiple sclerosis and underpins the chronicity of the model [4] [7].
Table 2: Key Epitopes of Proteolipid Protein in SJL/J Mice
Epitope | Amino Acid Sequence | Relative Encephalitogenicity | Role in Disease Course |
---|---|---|---|
PLP (139-151) | HSLGKWLGHPDKF | High (Primary immunodominant) | Initiates acute phase |
PLP (178-191) | NTWTTCQSIAFPSK | Moderate | Associated with relapses |
PLP (100-119) | Variable | Low | Minor role in chronicity |
Disease severity and incidence exhibit a dose-dependent relationship with PLP (139-151). Immunization with 50–100 μg of peptide induces severe experimental autoimmune encephalomyelitis in >90% of SJL/J mice. Threshold effects are observed below 25 μg, with inconsistent disease induction, while doses exceeding 150 μg do not significantly increase severity but may elevate mortality. The requirement for pertussis toxin co-administration is critical when inducing experimental autoimmune encephalomyelitis with myelin basic protein–related antigens in SJL mice or myelin oligodendrocyte glycoprotein in C57BL/6 mice, but its role in PLP (139-151)-induced experimental autoimmune encephalomyelitis is primarily to enhance initial T cell trafficking into the central nervous system [1] [3].
Cyclic PLP (139-151) (where the linear peptide is circularized head-to-tail) demonstrates reduced encephalitogenicity compared to its linear counterpart. This structural modification decreases major histocompatibility complex binding affinity and T cell receptor activation, resulting in attenuated clinical severity (mean maximal score: 1.8 versus 3.5 for linear peptide) and lower incidence (40% versus 100%) despite equivalent dosing. This highlights the critical role of peptide conformation in determining pathogenic potential [2].
Table 3: Dose-Response and Structural Determinants of Pathogenicity
Peptide Form | Dose (μg) | Incidence (%) | Mean Day of Onset | Mean Maximal Score | Mortality (%) |
---|---|---|---|---|---|
Linear PLP (139-151) | 50 | 90–100 | 12.5 ± 1.2 | 3.5 ± 0.4 | 10–15 |
Linear PLP (139-151) | 100 | 100 | 11.8 ± 0.9 | 3.8 ± 0.3 | 15–20 |
Cyclic PLP (139-151) | 100 | 40 | 16.3 ± 2.1 | 1.8 ± 0.6 | 0 |
Linear MBP (84–104) | 100 | Variable | 21.0 ± 3.5 | 2.5 ± 0.7 | 5–10 |
Central nervous system pathology in PLP (139-151)-induced experimental autoimmune encephalomyelitis features multifocal inflammatory demyelinating lesions with a preferential distribution in the spinal cord, brainstem, and cerebellum. Histological examination reveals perivascular and parenchymal infiltration by CD4⁺ T lymphocytes, macrophages, and activated microglia. Demyelination is mediated through multiple mechanisms: direct phagocytosis of myelin by activated macrophages/microglia, cytokine-mediated oligodendrocyte injury (involving interferon gamma, tumor necrosis factor alpha, and interleukin 17), and antibody-dependent mechanisms in some models. Axonal transection and neuronal loss correlate with the degree of inflammation and clinical severity, particularly in chronic lesions [1] [3] [4].
Iron deposition, a feature associated with disease chronicity and oxidative injury in multiple sclerosis, is consistently observed in the cerebellum, medulla, and spinal cord of mice with PLP (139-151)-induced experimental autoimmune encephalomyelitis. Immunohistochemical upregulation of translocator protein (18 kDa) and ionized calcium-binding adapter molecule 1 in spinal cord sections confirms extensive microglial and macrophage activation, serving as quantitative markers of neuroinflammation [3] [6].
Table 4: Histopathological Features of PLP (139-151)-Induced Experimental Autoimmune Encephalomyelitis
Pathological Feature | Location | Cellular Mechanisms | Clinical Correlation |
---|---|---|---|
Perivascular inflammation | Spinal cord, brainstem | CD4⁺ T cell infiltration; Blood-brain barrier disruption | Acute paralysis |
Macrophage-mediated demyelination | White matter tracts | Myelin phagocytosis; Protease/cytokine release | Hind limb weakness/paralysis |
Axonal degeneration | Active lesion borders | Nitric oxide toxicity; Glutamate excitotoxicity; Loss of trophic support | Persistent neurological deficit |
Reactive astrogliosis | Perilesional areas | Glial fibrillary acidic protein upregulation; Scar formation | Disease chronicity |
Iron deposition | Cerebellum, medulla, spinal cord | Hemoglobin breakdown; Oxidative stress | Disease progression |
The neuropathology of PLP (139-151)-induced experimental autoimmune encephalomyelitis shows significant parallels with active multiple sclerosis plaques. Both exhibit sharply demarcated areas of demyelination, reactive astrogliosis, and foamy macrophages containing myelin debris. The predominance of CD4⁺ T cells in early lesions mirrors the inflammatory infiltrate in acute multiple sclerosis. Furthermore, epitope spreading observed in the relapsing phase of this experimental autoimmune encephalomyelitis model recapitulates the antigenic broadening hypothesized to drive disease progression in multiple sclerosis [4] [8].
Key differences exist, however. Experimental autoimmune encephalomyelitis lesions typically demonstrate more uniform pathology with prominent perivascular inflammation, whereas multiple sclerosis lesions display greater heterogeneity (e.g., pattern I–IV classifications based on immunopathology). Remyelination, while incomplete in both, is generally more extensive in experimental autoimmune encephalomyelitis. Furthermore, cortical demyelination—a hallmark of progressive multiple sclerosis—is less prominent in PLP (139-151)-induced experimental autoimmune encephalomyelitis compared to other models like myelin oligodendrocyte glycoprotein-induced experimental autoimmune encephalomyelitis in C57BL/6 mice or nonhuman primate models. The absence of lymphoid follicle-like structures in meninges, a feature of progressive multiple sclerosis, represents another limitation [4] [8].
The model's strength lies in its recapitulation of the relapsing-remitting clinical course and CD4⁺ T cell–dependent pathogenesis relevant to early multiple sclerosis. Iron deposition patterns observed in this model provide a valuable platform for studying oxidative injury mechanisms relevant to chronic multiple sclerosis. However, it may be less suitable for studying progressive disease phenotypes or B cell–dominant pathophysiology [3] [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7